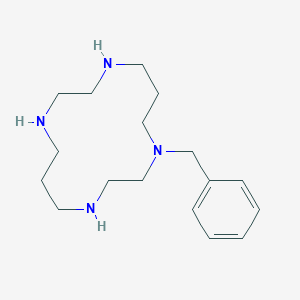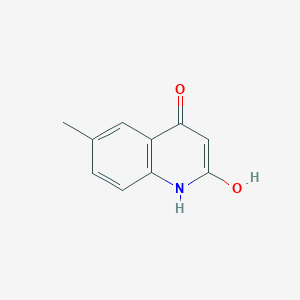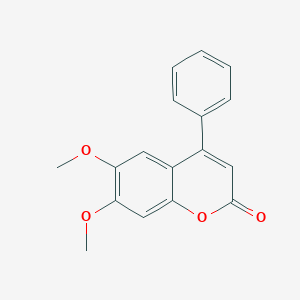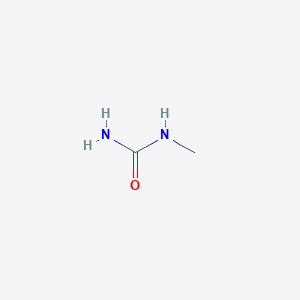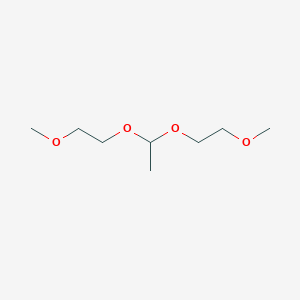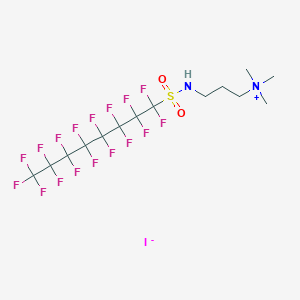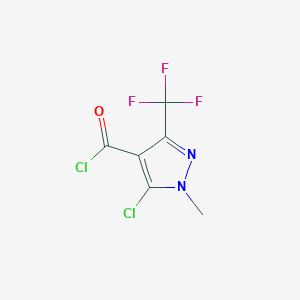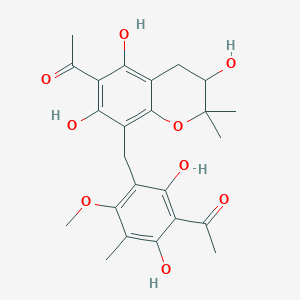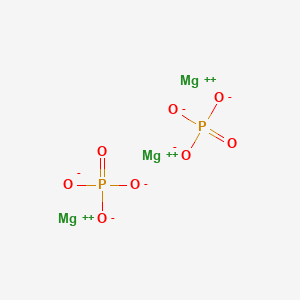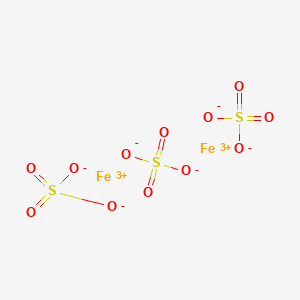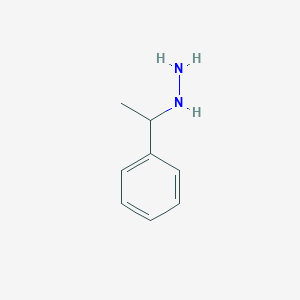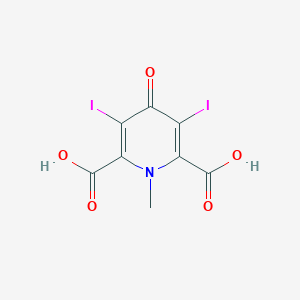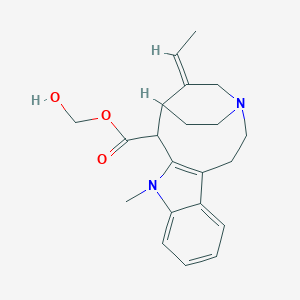
2-Acetoxy-1,4-naphthoquinone
Vue d'ensemble
Description
2-Acetoxy-1,4-naphthoquinone is an organic compound derived from naphthoquinone. It is characterized by the presence of an acetoxy group at the second position of the naphthoquinone structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-1,4-naphthoquinone typically involves the acetylation of 2-hydroxy-1,4-naphthoquinone. The reaction is carried out by adding acetic anhydride to 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as pyridine. The reaction mixture is then heated to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various hydroquinone and quinone derivatives, which have significant biological and chemical properties .
Applications De Recherche Scientifique
2-Acetoxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinone derivatives.
Biology: It has been studied for its antibacterial and antifungal properties
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-1,4-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria. The compound targets cellular components such as DNA and proteins, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its strong antibacterial activity.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Menadione (2-methyl-1,4-naphthoquinone): A synthetic vitamin K analogue with anticoagulant properties.
Uniqueness: 2-Acetoxy-1,4-naphthoquinone is unique due to its acetoxy group, which enhances its reactivity and biological activity compared to other naphthoquinones. This structural modification allows it to participate in a broader range of chemical reactions and enhances its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISPATYFAPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170492 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-65-5 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetoxy-1,4-naphthoquinone interact with biological systems, specifically regarding genotoxicity?
A1: Research indicates that this compound exhibits genotoxic effects, particularly in zebrafish liver cells. [] A study evaluating various naphthoquinones, including this compound, demonstrated its ability to induce damage in liver chromosomes, as evidenced by the micronucleus test. [] While it exhibited genotoxic effects, it was noted to be less potent compared to other tested naphthoquinones like menadione. []
Q2: Can you describe a chemical synthesis utilizing this compound as a starting material?
A2: this compound serves as a key starting material in the synthesis of furonaphthoquinones. [] Reacting it with N-(1-propenyl)morpholine under an inert nitrogen atmosphere leads to the formation of an aminodihydronaphthofuran intermediate. [] This intermediate can be further transformed into 3-methylnaphtho[1,2-b]-2,3-dihydrofuran-4,5-quinone through a series of reactions involving ferric chloride, sodium borohydride, and sulfuric acid. []
Q3: Are there any known applications of this compound in organic synthesis beyond furonaphthoquinone synthesis?
A3: Yes, this compound is utilized in synthesizing benzindole derivatives. [] Reacting it with various enamines yields 5-acetoxy-4-hydroxy-benzo[g]indole derivatives. [] Interestingly, this reaction involves acyl migration, which has been shown to proceed partially through an intermolecular pathway involving the carboxylic acid used as a solvent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
